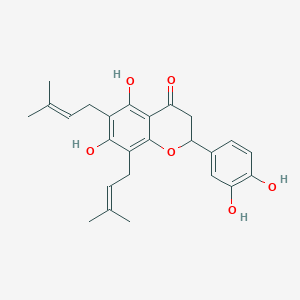
5,7,3',4'-Tetrahydroxy-6,8-di-C-prenylflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone: is a flavonoid compound known for its unique structure and potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they often exhibit antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of multiple hydroxyl groups and prenyl groups, which contribute to its distinctive chemical behavior and biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone typically involves the following steps:
Prenylation: The introduction of prenyl groups at specific positions on the flavanone core. This can be achieved using prenyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The addition of hydroxyl groups at the 5, 7, 3’, and 4’ positions. This step often involves the use of hydroxylating agents like hydrogen peroxide or hydroxyl radicals generated in situ.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can result in various esters or ethers.
Aplicaciones Científicas De Investigación
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone:
Chemistry: It serves as a model compound for studying the reactivity of prenylated flavonoids and their derivatives.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its potential anticancer and antimicrobial activities, it is being explored for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism by which 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt.
Comparación Con Compuestos Similares
5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone: can be compared with other prenylated flavonoids, such as:
6,8-Diprenylorobol: Similar in structure but lacks some hydroxyl groups.
5,7,3’,4’-Tetrahydroxy-6,8-dimethoxyflavone: Contains methoxy groups instead of prenyl groups.
5,7,4’-Trihydroxy-6,8-diprenylisoflavone: Another prenylated flavonoid with a different substitution pattern.
The uniqueness of 5,7,3’,4’-Tetrahydroxy-6,8-di-C-prenylflavanone lies in its specific combination of hydroxyl and prenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
151649-32-0 |
|---|---|
Fórmula molecular |
C25H28O6 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-16-23(29)17(9-6-14(3)4)25-22(24(16)30)20(28)12-21(31-25)15-7-10-18(26)19(27)11-15/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1 |
Clave InChI |
WWFVAIXZPACOBJ-NRFANRHFSA-N |
SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C |
SMILES isomérico |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C |
SMILES canónico |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6,8-Diprenyleriodictyol; 6,8 Diprenyleriodictyol; 6,8-Di-prenyleriodictyol; 6 8 Diprenyleriodictyol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















